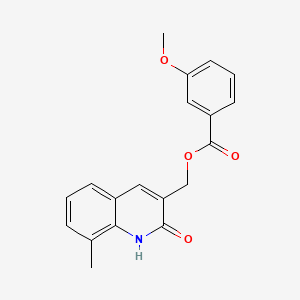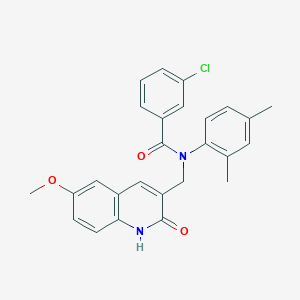
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2,4-dimethylphenyl)butanamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and is known for its unique chemical structure that makes it a promising candidate for use in scientific research.
作用机制
The mechanism of action of Compound X involves its ability to selectively react with ROS to form a stable fluorescent product. The reaction between Compound X and ROS results in a significant increase in fluorescence intensity, which can be monitored using various imaging techniques. This unique mechanism of action makes Compound X a highly sensitive and specific probe for the detection of ROS in living cells.
Biochemical and Physiological Effects:
Compound X has been shown to have minimal biochemical and physiological effects on living cells, making it an ideal probe for studying ROS levels in various cellular processes. The compound has been shown to be non-toxic and non-cytotoxic at concentrations used in scientific research.
实验室实验的优点和局限性
One of the major advantages of Compound X is its high sensitivity and specificity for the detection of ROS in living cells. The compound is also easy to synthesize and can be used in a variety of imaging techniques. However, one of the limitations of using Compound X is its limited stability, which can affect its performance in long-term experiments.
未来方向
There are several future directions for the use of Compound X in scientific research. One of the most promising applications is its use in the development of new therapies for diseases that are associated with high levels of ROS, such as cancer and neurodegenerative disorders. Additionally, Compound X can be used in the development of new imaging techniques for the detection of ROS in living cells. Further research is needed to fully explore the potential applications of this compound in various fields of scientific research.
合成方法
The synthesis of Compound X involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorophenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine. The final step involves the reaction of 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-amine with N-(2,4-dimethylphenyl)butanamide to form Compound X.
科学研究应用
Compound X has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are known to play a crucial role in various physiological and pathological processes, and the ability to detect and monitor ROS levels in real-time can provide valuable insights into these processes.
属性
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-10-11-17(14(2)12-13)22-18(25)8-5-9-19-23-20(24-26-19)15-6-3-4-7-16(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDMPQZRWIHAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
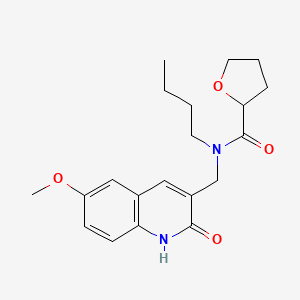
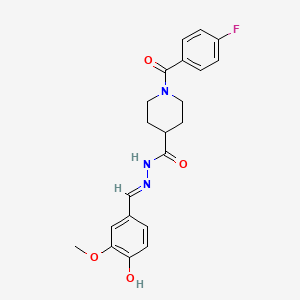

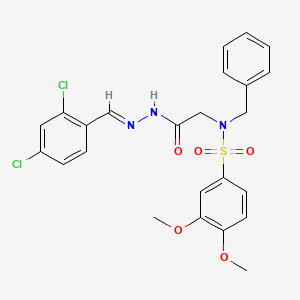
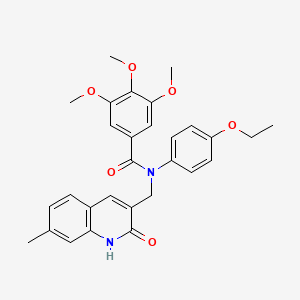

![2-bromo-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692285.png)
![2-fluoro-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7692295.png)


